8-Bromo-4-hydroxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-4-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure. The addition of a bromine atom at the 8th position and a hydroxyl group at the 4th position enhances the compound’s chemical reactivity and potential biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-hydroxy-2H-chromen-2-one typically involves the bromination of 4-hydroxy-2H-chromen-2-one. This can be achieved through the reaction of 4-hydroxy-2H-chromen-2-one with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group.
Reduction Reactions: The compound can be reduced to remove the bromine atom.
Common Reagents and Conditions:
Substitution: Sodium azide in dry acetone and anhydrous potassium carbonate.
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
- Substitution reactions can yield azido derivatives.
- Oxidation can produce 8-bromo-4-oxo-2H-chromen-2-one.
- Reduction can lead to 4-hydroxy-2H-chromen-2-one .
Wissenschaftliche Forschungsanwendungen
8-Bromo-4-hydroxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anticoagulant and anti-inflammatory activities.
Industry: Utilized in the production of dyes and optical brighteners.
Wirkmechanismus
The biological effects of 8-Bromo-4-hydroxy-2H-chromen-2-one are primarily due to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2H-chromen-2-one: Lacks the bromine atom, making it less reactive.
8-Bromo-2H-chromen-2-one: Lacks the hydroxyl group, reducing its hydrogen bonding capability.
7,8-Dihydroxy-4-phenyl-2H-chromen-2-one: Contains additional hydroxyl groups, enhancing its biological activity.
Uniqueness: 8-Bromo-4-hydroxy-2H-chromen-2-one is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C9H5BrO3 |
---|---|
Molekulargewicht |
241.04 g/mol |
IUPAC-Name |
8-bromo-4-hydroxychromen-2-one |
InChI |
InChI=1S/C9H5BrO3/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4,11H |
InChI-Schlüssel |
WSZGBQHCSAAYKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)OC(=O)C=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.